4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene
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Overview
Description
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 2-chloro-3-phenylpropyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethoxybenzene and 2-chloro-3-phenylpropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 2-chloro-3-phenylpropyl bromide undergoes nucleophilic substitution with 1,2-dimethoxybenzene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The chloro group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but with different functional groups.
Acetic acid, 2-chloro-,3-phenylpropyl ester: Shares the phenylpropyl group but differs in other substituents.
Uniqueness
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene is unique due to the combination of its chloro and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
93081-21-1 |
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Molecular Formula |
C17H19ClO2 |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
4-(2-chloro-3-phenylpropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C17H19ClO2/c1-19-16-9-8-14(12-17(16)20-2)11-15(18)10-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
InChI Key |
LQYGPQBBALGYDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)Cl)OC |
Origin of Product |
United States |
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